molecular formula C28H31ClN4O4 B1662271 SB 216641 hydrochloride CAS No. 193611-67-5

SB 216641 hydrochloride

Cat. No. B1662271
M. Wt: 523 g/mol
InChI Key: JPBMDMNORXKGHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SB 216641 hydrochloride, also known as SB 216641 HCl, is a potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in a number of biological functions, including the control of cAMP and cGMP levels, which are important in the regulation of many cellular processes. As a result, SB 216641 HCl has been studied extensively for its potential therapeutic applications, including in the treatment of inflammation and neurodegenerative diseases.

Scientific research applications

Role in Sensitization to Amphetamine

  • Study Context: Exploration of how 5-HT(1B) receptor ligands, including SB 216641, affect the development or expression phase of sensitization to amphetamine-induced locomotor response in mice.
  • Findings: SB 216641 was found to influence the behavioral response to amphetamine, suggesting a role in the development, but not expression, of behavioral sensitization to amphetamine in mice (Przegaliński et al., 2001).

Interaction with Tramadol

  • Study Context: Investigation of the role of 5-HT1A and 5-HT1B receptors, including the effect of SB 216641, on the analgesic and antidepressant-like effect of tramadol in mice.
  • Findings: SB 216641 did not significantly modify either the analgesic or the antidepressant-like effects of tramadol, indicating a specific role of 5-HT1A receptors in these effects (Berrocoso et al., 2006).

Serotonin Release in Raphe Nuclei

  • Study Context: Examination of 5-HT7 Heteroreceptor-Mediated Inhibition of [3H]Serotonin Release in raphe nuclei slices of rats, and the impact of SB 216641.
  • Findings: SB 216641 antagonized the effect of 5-CT on [3H]5-HT overflow, indicating its role in the inhibition of serotonin release in raphe nuclei (Hársing et al., 2004).

Role in Self-Administration of Cocaine

  • Study Context: Assessing the effects of serotonin 5-HT1B receptor ligands, including SB 216641, on cocaine- and food-maintained self-administration in rats.
  • Findings: SB 216641 was found to be inactive in altering cocaine-maintained responding, indicating that tonic activation of 5-HT1B receptors is not required for cocaine reinforcement (Przegaliński et al., 2007).

Effects on Anxiety and Depression Models

  • Study Context: Investigation of the effects of SB 216641 in animal models of anxiety and depression.
  • Findings: SB 216641 showed anxiolytic-like effects in various preclinical models, indicating its potential in treating anxiety-related disorders (Tatarczyńska et al., 2004).

Impact on Amphetamine Self-Administration

  • Study Context: Examining the effect of SB 216641 on amphetamine self-administration in rats.
  • Findings: SB 216641 did not affect self-administration of amphetamine, suggesting no involvement of tonic activation of5-HT(1B) receptors in this behavior (Miszkiel et al., 2012).

Serotonin Autoreceptor Subtypes

  • Study Context: Investigating multiple 5-HT(1) autoreceptor subtypes in the rostral raphé nuclei and the role of SB 216641.
  • Findings: The study found that 5-HT release is controlled by 5-HT(1A), 5-HT(1B), and 5-HT(1D) autoreceptors, with SB 216641 specifically impacting the 5-HT(1B) receptors (Hopwood & Stamford, 2001).

Anxiolytic-Like Effect Mechanism

  • Study Context: Examination of the anxiolytic-like effect of 5-HT1B receptor ligands, including SB 216641, in rats.
  • Findings: SB 216641's anxiolytic-like effect is possibly linked to the postsynaptic 5-HT1B receptors or/and 5-HT1B heteroreceptors, suggesting an indirect involvement of benzodiazepine receptors in its effects (Chojnacka-wójcik et al., 2005).

Selective Targeting of Leukemic Over Normal Stem Cells

  • Study Context: Exploring the selective targeting of leukemic over normal stem cells by SB-216641.
  • Findings: SB-216641 demonstrated dose-dependent activity against leukemia, indicating its potential in leukemia therapy and the importance of the 5-HT1B pathway in leukemia stem cell biology (Kahn et al., 2011).

properties

IUPAC Name

N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O4.ClH/c1-18-16-22(27-29-19(2)36-31-27)10-12-24(18)20-6-8-21(9-7-20)28(33)30-23-11-13-25(34-5)26(17-23)35-15-14-32(3)4;/h6-13,16-17H,14-15H2,1-5H3,(H,30,33);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBMDMNORXKGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042625
Record name SB 216641 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SB 216641 hydrochloride

CAS RN

193611-67-5
Record name SB 216641A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193611675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
F De Ponti, F Crema, E Moro… - American Journal …, 2003 - journals.physiology.org
… )]-[1,1-biphenyl]-4-carboxamide hydrocloride (SB-216641 hydrochloride), or 3-[4-(4-chloro-phenyl)… SB-216641 hydrochloride and BRL-15572 hydrochloride were purchased from Tocris …
Number of citations: 34 journals.physiology.org
NA Courtney, CP Ford - The Journal of physiology, 2016 - Wiley Online Library
Key points In the dorsal raphe nucleus, it is known that serotonin release activates metabotropic 5‐HT 1A autoreceptors located on serotonin neurons that leads to an inhibition of firing …
Number of citations: 42 physoc.onlinelibrary.wiley.com
M Igari, H Shen, Y Hagino, S Fukushima… - Behavioural …, 2015 - journals.lww.com
Repeated administration of methamphetamine (METH) enhances acute locomotor responses to METH administered in the same context, a phenomenon termed as ‘locomotor …
Number of citations: 11 journals.lww.com
QS Yan, SZ Zheng, SE Yan - Brain research, 2004 - Elsevier
This study was designed to assess the involvement of 5-HT 1B receptors within the ventral tegmental area (VTA) in the regulation of mesolimbic dopaminergic transmission. Dual-probe …
Number of citations: 90 www.sciencedirect.com
QS Yan, SZ Zheng, MJ Feng, SE Yan - Brain research, 2005 - Elsevier
Evidence suggests that 5-hydroxytriptamine-1B (5-HT 1B ) receptors play a role in modifying ethanol's reinforcing effects and voluntary intake, and that 5-HT 1B receptors within the …
Number of citations: 68 www.sciencedirect.com
C Soll, MO Riener, CE Oberkofler, C Hellerbrand… - Clinical cancer …, 2012 - AACR
Purpose: Serotonin is a well-known neurotransmitter and vasoactive substance. Recent research indicates that serotonin contributes to liver regeneration and promotes tumor growth of …
Number of citations: 79 aacrjournals.org
PJ Pauwels - Neuropharmacology, 2003 - resources.tocris.com
Introduction naturally occurring polymorphic variants, and these could be an additional source of biological variation within the 5-HT system. Current efforts pursue the identification of …
Number of citations: 48 resources.tocris.com
M Marzioni, S Glaser, H Francis, L Marucci, A Benedetti… - Gastroenterology, 2005 - Elsevier
… for 4 hours with 0.2% BSA; (4) 0.2% BSA for 1 hour followed by anpirtoline (a serotonin 1B receptor agonist; 10 μmol/L)22, 31 for 4 hours with 0.2% BSA; (5) SB 216641 hydrochloride (a …
Number of citations: 139 www.sciencedirect.com
HC Davidson - 2004 - search.proquest.com
Multiple myeloma (MM) is currently an incurable hematologic malignancy. Development of novel biologically based therapies is crucial to the treatment of multiple myeloma and the …
Number of citations: 1 search.proquest.com
EL Calvert, PJ Whorwell… - Alimentary pharmacology …, 2004 - Wiley Online Library
… shown that sumatriptan's relaxing effect on the canine fundus can be fully reversed by both GR-127935, a non-selective 5-HT 1D/B receptor antagonist, and SB-216641 hydrochloride, a …
Number of citations: 20 onlinelibrary.wiley.com

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